molecular formula C16H28O2S B8491896 3,4-Dihexoxythiophene CAS No. 211235-81-3

3,4-Dihexoxythiophene

Cat. No.: B8491896
CAS No.: 211235-81-3
M. Wt: 284.5 g/mol
InChI Key: OMANTHZRUHGCNC-UHFFFAOYSA-N
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Description

3,4-Dihexoxythiophene is a thiophene derivative featuring hexyloxy substituents at the 3- and 4-positions of the heterocyclic ring. Its molecular structure incorporates oxygen atoms within the alkoxy chains, enhancing electron-donating properties and solubility in organic solvents. This compound has gained prominence as a π-spacer in conjugated polymers, particularly in electrochromic materials and energy storage devices.

In a seminal study, 3,4-dihexoxythiophene was integrated into a D-A-D (donor-acceptor-donor) type polymer, poly(BT-Th-EDOT), which exhibits reversible color switching between green (neutral state) and blue (oxidized state) . Its structural flexibility and electronic tunability make it a critical component in advanced organic electronics.

Properties

CAS No.

211235-81-3

Molecular Formula

C16H28O2S

Molecular Weight

284.5 g/mol

IUPAC Name

3,4-dihexoxythiophene

InChI

InChI=1S/C16H28O2S/c1-3-5-7-9-11-17-15-13-19-14-16(15)18-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

OMANTHZRUHGCNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CSC=C1OCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

3,4-Ethylenedioxythiophene (EDOT)

Structural Features: EDOT contains a fused ethylenedioxy ring, increasing conjugation length and stability. Its molecular formula is C₆H₆O₂S, with a smaller molar mass (154.18 g/mol) compared to 3,4-dihexoxythiophene . Electronic Properties: The fused dioxy ring enhances electron delocalization, yielding high electrical conductivity (up to 300 S/cm in PEDOT:PSS) and environmental stability . Applications: Widely used in conductive polymers (e.g., PEDOT) for antistatic coatings, organic LEDs, and biosensors .

3,4-Dihexylthiophene

Structural Features: This compound substitutes hexyl groups (C₆H₁₃) instead of alkoxy chains, with a molecular formula of C₁₆H₂₈S and molar mass 252.46 g/mol . Electronic Properties: Alkyl groups are weaker electron donors than alkoxy, leading to a higher bandgap (~3.1 eV vs. ~2.5 eV for alkoxy-substituted thiophenes). Applications: Used in organic photovoltaics and field-effect transistors due to its hydrophobic nature and moderate charge mobility . Key Difference: The absence of oxygen in substituents reduces electron-donating effects, limiting its utility in low-bandgap applications compared to 3,4-dihexoxythiophene .

3,4-Dimethylthiophene

Structural Features: Features methyl groups (C₁H₃) with a molecular formula C₆H₈S and molar mass 112.19 g/mol . Electronic Properties: Smaller substituents result in higher crystallinity but poor solubility. Bandgap is ~3.4 eV, restricting visible-light absorption . Applications: Primarily serves as a precursor in synthesizing complex thiophene derivatives. Key Difference: Limited applicability in devices requiring solution processability or broad spectral absorption.

Dimethyl 2,5-Dihydrothiophene-3,4-Dicarboxylate

Structural Features : Contains ester groups (-COOCH₃) with a partially saturated thiophene ring .
Electronic Properties : The electron-withdrawing ester groups reduce electron density, making it unsuitable for conductive polymers but useful as a synthetic intermediate.
Applications : Employed in medicinal chemistry and fine chemical synthesis .
Key Difference : Lacks the extended conjugation and electron-donating substituents critical for electrochromic or energy storage applications.

Data Table: Comparative Analysis of Thiophene Derivatives

Compound Substituents Molar Mass (g/mol) Bandgap (eV) Key Applications
3,4-Dihexoxythiophene Hexyloxy (C₆H₁₃O) ~280* ~2.5 Electrochromics, Supercapacitors
3,4-Ethylenedioxythiophene Ethylenedioxy 154.18 ~1.6 Conductive films, Biosensors
3,4-Dihexylthiophene Hexyl (C₆H₁₃) 252.46 ~3.1 Organic photovoltaics
3,4-Dimethylthiophene Methyl (CH₃) 112.19 ~3.4 Chemical synthesis

*Estimated based on structural analogs.

Research Findings and Performance Metrics

  • 3,4-Dihexoxythiophene : In poly(BT-Th-EDOT), the compound enabled a 40% improvement in specific capacitance (220 F/g) compared to EDOT-based polymers, attributed to enhanced ion transport and film uniformity .
  • EDOT : PEDOT:PSS achieves conductivity >300 S/cm but requires additives for optimal film formation, unlike solution-processable 3,4-dihexoxythiophene derivatives .
  • Dihexylthiophene : Exhibits hole mobility of 0.01 cm²/V·s in OFETs, outperforming methyl-substituted analogs but lagging behind alkoxy-functionalized derivatives .

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